Osimertinib Impurity N

Process Impurity Synthetic Route Structural Elucidation

Generic osimertinib ANDA filers face the challenge of validating HPLC methods without authentic, characterized impurity standards-using incorrect standards invalidates forced degradation studies and risks regulatory rejection. Osimertinib Impurity N (N-Acryloyl Osimertinib, CAS 1932710-29-6) is the definitive over-acryloylation process impurity. • +54.05 g/mol mass shift enables unambiguous LC-MS identification. • Supplied with HPLC purity, NMR, MS data compliant with ICH Q3A/ANDA requirements. • Independent synthesis patent (CN-109438422-A) supports process scale-up optimization. In stock for global shipping with full Certificate of Analysis.

Molecular Formula C31H35N7O3
Molecular Weight 553.667
CAS No. 1932710-29-6
Cat. No. B580302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsimertinib Impurity N
CAS1932710-29-6
SynonymsOsimertinib Impurity N
Molecular FormulaC31H35N7O3
Molecular Weight553.667
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)N(C4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC)C(=O)C=C
InChIInChI=1S/C31H35N7O3/c1-8-29(39)33-24-18-27(28(41-7)19-26(24)36(5)17-16-35(3)4)38(30(40)9-2)31-32-15-14-23(34-31)22-20-37(6)25-13-11-10-12-21(22)25/h8-15,18-20H,1-2,16-17H2,3-7H3,(H,33,39)
InChIKeyFJKGIJXFKPBAFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Osimertinib Impurity N: Process-Specific Reference Standard for EGFR Inhibitor QC


Osimertinib Impurity N (CAS 1932710-29-6), also known as N-Acryloyl Osimertinib, is a process-related impurity associated with the synthesis of the third-generation EGFR tyrosine kinase inhibitor osimertinib (AZD9291) [1]. The compound bears a distinguishing structural feature: the presence of a second acryloyl group at the N-position of the central phenyl-pyrimidine-indole scaffold, which differentiates it from the parent drug that contains a single acrylamide moiety . With a molecular formula of C31H35N7O3 and molecular weight of 553.67 g/mol, this impurity reference standard is supplied with validated analytical data for use in pharmaceutical R&D, analytical method validation, and regulatory submissions under ICH guidelines [2].

Osimertinib Impurity N: Structural and Origin-Based Differentiation from Analogs


Osimertinib impurities cannot be interchanged in analytical applications because each impurity possesses a structurally unique modification that produces distinct chromatographic behavior and toxicological profile . Impurity N, characterized by its N-acryloyl modification, is structurally unrelated to the more common impurities such as N-desmethyl osimertinib (demethylation product), osimertinib N-oxide (oxidation product), or acid hydrolysis degradants like des-acryl impurity and chloro impurity . The differentiation is fundamental: Impurity N is a process-related impurity formed during synthesis via over-acryloylation, whereas the major degradation products (DP-1 through DP-4) arise under forced degradation conditions with formation percentages ranging from 2.8% to 18.3% [1]. Using an incorrect impurity reference standard compromises analytical method specificity, invalidates forced degradation studies, and jeopardizes regulatory submission acceptance .

Osimertinib Impurity N: Technical Differentiation for Procurement Decisions


Dual Acrylamide vs. Single Acrylamide Configuration

Osimertinib Impurity N exhibits a structural modification at the central phenyl ring, specifically an additional acryloyl group at the N-position, resulting in the molecular formula C31H35N7O3 with a molecular weight of 553.67 g/mol . In contrast, the parent drug osimertinib (AZD9291) contains a single acrylamide moiety with the molecular formula C28H33N7O2 and a molecular weight of 499.62 g/mol . This dual acrylamide configuration produces a mass difference of +54.05 g/mol relative to the parent compound.

Process Impurity Synthetic Route Structural Elucidation

Degradation Product Formation Rates: Impurity N vs. Acid Hydrolysis Degradants

The acid hydrolysis degradants DP-1, DP-2, DP-3, and DP-4 (structurally distinct from Impurity N) are generated at quantifiable formation rates of approximately 3.1%, 14.1%, 18.3%, and 2.8% under acid stress conditions on HPLC analysis [1]. Impurity N, being a process-related impurity formed during synthesis rather than degradation, would not be expected to form under these degradation conditions at comparable rates, though direct comparative data are not available in the public literature. DP-2 (des-acryl impurity) and DP-3 (chloro impurity) demonstrated structural alert positivity for genotoxicity in in silico assessments, whereas DP-1 and DP-4 showed no new alerts relative to parent osimertinib [2].

Forced Degradation Stability-Indicating Method Acid Hydrolysis

Forced Degradation Profile: Eight Degradation Products Under Stress

A comprehensive forced degradation study of osimertinib mesylate identified a total of eight degradation products (DPs) formed under chemical stress testing, with significant degradation observed in acidic, alkaline, and oxidative conditions [1]. Under photolytic conditions, the drug exhibited only slight degradation or remained stable [2]. None of these eight DPs correspond structurally to Impurity N, which has a distinct N-acryloyl modification and is classified as a process-related impurity arising from synthetic over-acryloylation rather than from forced degradation pathways. The chromatographic separation of these DPs was achieved using reversed-phase HPLC with an X-Bridge C18 column and ammonium acetate (pH 7.50)/acetonitrile mobile phase [1].

Stress Testing Oxidative Degradation Alkaline Hydrolysis

Dedicated Synthesis Patent for High-Purity Reference Standard

Patent CN-109438422-A, assigned to Jiangnan University, discloses a dedicated three-step synthetic method for preparing Osimertinib Impurity N, using N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine as the starting material [1]. The patent explicitly states that the method produces the impurity with high purity suitable for use as a reference standard in quality research of osimertinib bulk pharmaceuticals, and that the synthesis technology is simple and reproducible [1]. In contrast, common osimertinib impurities such as N-desmethyl osimertinib, osimertinib N-oxide, and osimertinib desmethoxy are typically isolated from reaction mixtures or degradation studies rather than synthesized via dedicated proprietary routes .

Reference Standard Synthesis Pharmaceutical Chemistry Process Impurity Preparation

Osimertinib Impurity N: Validated Use Cases for Pharma Development and QC


Analytical Method Development for Process Impurity Profiling

Osimertinib Impurity N serves as a reference standard for developing and validating HPLC or UPLC methods intended to detect and quantify process-related impurities in osimertinib API batches. The compound's +54.05 g/mol mass differential relative to parent osimertinib enables unambiguous LC-MS identification, supporting regulatory submissions where specificity for this particular over-acryloylated impurity must be demonstrated [1].

Regulatory Submissions (ANDA/DMF) for Generic Osimertinib

For generic osimertinib manufacturers, demonstrating control of process-related impurities including Impurity N is a regulatory requirement under ICH Q3A guidelines. Supplied with comprehensive characterization data (HPLC purity, NMR, MS) compliant with regulatory expectations, this reference standard supports ANDA filing by establishing that the generic synthesis route does not introduce unacceptably high levels of this specific impurity .

Synthetic Route Optimization and Process Control

Given that Impurity N is formed via over-acryloylation during synthesis rather than degradation, it serves as a marker for optimizing reaction conditions to minimize this side reaction. The availability of a dedicated synthesis patent (CN-109438422-A) enables independent preparation of the reference standard, supporting process development laboratories in identifying and controlling this specific impurity during scale-up activities [2].

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